molecular formula C4HBrClFN2 B6230570 5-bromo-4-chloro-6-fluoropyrimidine CAS No. 1554321-96-8

5-bromo-4-chloro-6-fluoropyrimidine

Cat. No. B6230570
CAS RN: 1554321-96-8
M. Wt: 211.4
InChI Key:
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Description

5-Bromo-4-chloro-6-fluoropyrimidine (BCF) is a heterocyclic aromatic compound that has been studied for its potential applications in scientific research. BCF is a highly versatile compound that has been used for various purposes, such as synthesis, drug design, and biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 5-bromo-4-chloro-6-fluoropyrimidine is not yet fully understood. However, it is believed that 5-bromo-4-chloro-6-fluoropyrimidine interacts with certain proteins in the body, which can lead to the activation of certain pathways. For example, 5-bromo-4-chloro-6-fluoropyrimidine has been shown to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. This interaction can lead to the inhibition of prostaglandin synthesis, which can have a variety of physiological effects.
Biochemical and Physiological Effects
5-bromo-4-chloro-6-fluoropyrimidine has been shown to have a variety of biochemical and physiological effects. For example, 5-bromo-4-chloro-6-fluoropyrimidine has been shown to inhibit the production of prostaglandins, which can lead to a decrease in inflammation. 5-bromo-4-chloro-6-fluoropyrimidine has also been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which can lead to an increase in acetylcholine levels in the brain. This can lead to an increase in cognitive function and memory. 5-bromo-4-chloro-6-fluoropyrimidine has also been shown to have an inhibitory effect on the enzyme monoamine oxidase, which can lead to an increase in serotonin levels in the brain. This can lead to an increase in mood and a decrease in anxiety.

Advantages and Limitations for Lab Experiments

The use of 5-bromo-4-chloro-6-fluoropyrimidine in lab experiments has several advantages. 5-bromo-4-chloro-6-fluoropyrimidine is a highly versatile compound that can be used for a variety of purposes. It is also relatively easy to synthesize, making it a cost-effective option for research. However, there are also some limitations to using 5-bromo-4-chloro-6-fluoropyrimidine in lab experiments. For example, 5-bromo-4-chloro-6-fluoropyrimidine can be toxic in high concentrations, so care must be taken when handling and storing it. Additionally, 5-bromo-4-chloro-6-fluoropyrimidine can be difficult to purify, so it is important to use techniques such as recrystallization in order to obtain pure samples.

Future Directions

5-bromo-4-chloro-6-fluoropyrimidine has a wide range of potential future applications. For example, 5-bromo-4-chloro-6-fluoropyrimidine could be used to develop new drugs or to improve existing drugs. Additionally, 5-bromo-4-chloro-6-fluoropyrimidine could be used to investigate the effects of certain compounds on the body, as well as to develop new compounds with improved properties. 5-bromo-4-chloro-6-fluoropyrimidine could also be used to investigate the mechanism of action of certain drugs, as well as to develop new compounds that can target specific proteins. Finally, 5-bromo-4-chloro-6-fluoropyrimidine could be used to develop new compounds that can be used in the synthesis of other compounds.

Synthesis Methods

5-bromo-4-chloro-6-fluoropyrimidine is synthesized through a multi-step process. The first step involves the reaction of bromoacetamide with 4-chloro-6-fluorobenzaldehyde. This reaction produces 4-chloro-6-fluoro-5-bromopyrimidine. The second step involves the reaction of the 4-chloro-6-fluoro-5-bromopyrimidine with sodium nitrite in an aqueous solution of hydrochloric acid. This reaction produces 5-bromo-4-chloro-6-fluoropyrimidine. The third step involves the reaction of 5-bromo-4-chloro-6-fluoropyrimidine with sodium hydroxide in an aqueous solution. This reaction produces 5-bromo-4-chloro-6-fluoropyrimidine dihydrate.

Scientific Research Applications

5-bromo-4-chloro-6-fluoropyrimidine has been used for various scientific research applications. It has been used in drug design to create new drugs with improved properties. 5-bromo-4-chloro-6-fluoropyrimidine has also been used for the synthesis of other compounds, such as 5-bromo-4-chloro-6-fluoro-2-methylpyrimidine. 5-bromo-4-chloro-6-fluoropyrimidine has also been used in biochemical and physiological studies to investigate the effects of certain compounds on the body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-4-chloro-6-fluoropyrimidine involves the introduction of bromine, chlorine, and fluorine atoms onto a pyrimidine ring.", "Starting Materials": [ "2,4,6-trichloropyrimidine", "potassium fluoride", "N-bromosuccinimide", "acetic acid", "benzoyl peroxide", "methanol" ], "Reaction": [ "2,4,6-trichloropyrimidine is reacted with potassium fluoride in a mixture of acetic acid and methanol to produce 2,4-dichloro-6-fluoropyrimidine.", "2,4-dichloro-6-fluoropyrimidine is then reacted with N-bromosuccinimide in the presence of benzoyl peroxide to introduce a bromine atom at the 5-position of the pyrimidine ring, yielding 5-bromo-2,4-dichloro-6-fluoropyrimidine.", "Finally, the 4-chloro group is selectively replaced with a chlorine atom by treatment with N-bromosuccinimide in the presence of benzoyl peroxide, yielding the desired product, 5-bromo-4-chloro-6-fluoropyrimidine." ] }

CAS RN

1554321-96-8

Product Name

5-bromo-4-chloro-6-fluoropyrimidine

Molecular Formula

C4HBrClFN2

Molecular Weight

211.4

Purity

95

Origin of Product

United States

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